molecular formula C15H24O B14785258 Shyobunone isomer 1

Shyobunone isomer 1

Cat. No.: B14785258
M. Wt: 220.35 g/mol
InChI Key: GWHRSRIPLDHJHR-SSDMNJCBSA-N
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Description

It has the molecular formula C15H24O and a molecular weight of 220.3505 g/mol . Shyobunone isomer 1 is one of several stereoisomers of shyobunone, which are known for their distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of shyobunone isomer 1 involves the cyclization of specific precursors under controlled conditions. One common method includes the use of MeONa-MeOH (sodium methoxide in methanol) under reflux for 7-9 hours . This reaction results in a mixture of six possible isomers, including this compound, in varying ratios.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of essential oil from the rhizomes of Acorus calamus. The essential oil is then subjected to fractional distillation and chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Shyobunone isomer 1 undergoes several types of chemical reactions, including:

    Oxidation: Shyobunone can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert shyobunone into its corresponding alcohols.

    Substitution: Shyobunone can undergo substitution reactions, particularly at the vinyl and isopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of shyobunone, each with unique chemical properties .

Mechanism of Action

The mechanism of action of shyobunone isomer 1 involves its interaction with the nervous system of insects, leading to neurotoxicity. It disrupts the normal functioning of neurotransmitters, causing paralysis and death in pests . The exact molecular targets and pathways are still under investigation, but it is believed to affect ion channels and neurotransmitter receptors.

Comparison with Similar Compounds

Shyobunone isomer 1 can be compared with other similar compounds, such as:

This compound stands out due to its specific insecticidal and repellant properties, making it a valuable compound in pest control and other applications.

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(3S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one

InChI

InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3/t12?,13?,15-/m1/s1

InChI Key

GWHRSRIPLDHJHR-SSDMNJCBSA-N

Isomeric SMILES

CC(C)C1CC[C@@](C(C1=O)C(=C)C)(C)C=C

Canonical SMILES

CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C

Origin of Product

United States

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